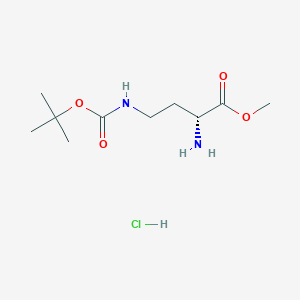

H-D-Dab(Boc)-Ome HCl

Description

Significance of Diaminobutyric Acid Derivatives in Advanced Organic Synthesis

Diaminobutyric acid (Dab) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins encoded by the standard genetic code. google.comnih.govpatsnap.com Its derivatives are characterized by the presence of two amino groups within a four-carbon backbone. This dual functionality provides synthetic chemists with versatile handles for introducing specific structural motifs and functionalities into target molecules.

The presence of multiple reactive sites in diaminobutyric acid derivatives makes them crucial intermediates in the synthesis of a wide range of biologically active compounds. google.compatsnap.com For instance, they are found in the structure of various natural products and have been utilized as precursors for creating analogues of important peptides, such as cyclic peptide antibiotics. acs.org The ability to selectively protect and deprotect the different amino groups allows for controlled, stepwise synthesis, a cornerstone of modern organic chemistry. jk-sci.comchemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com This selective manipulation is essential for building complex molecular architectures with high precision.

Furthermore, the incorporation of diaminobutyric acid and its derivatives can impart unique conformational constraints and biological properties to peptides and other molecules. acs.org This has led to their use in the development of peptidomimetics and other compounds with therapeutic potential. Research has shown that α,γ-diaminobutyric acids possess a range of biological activities, including potential antitumor properties. acs.org The synthesis of constrained diamino acid derivatives is of considerable interest in medicinal and agricultural chemistry. ugent.be

H-D-Dab(Boc)-Ome HCl as a Stereochemically Defined Amino Acid Building Block: Contemporary Research Overview

This compound is a prime example of a stereochemically defined amino acid building block. nih.govconductscience.combu.edu The "D" in its name signifies the specific stereochemical configuration at the α-carbon, which is crucial for determining the three-dimensional structure and, consequently, the biological activity of the final product. The use of enantiopure building blocks like this allows for the synthesis of single-enantiomer drugs and other chiral molecules, which is a critical aspect of modern pharmaceutical development. nih.gov

The compound features two key protecting groups: the Boc (tert-butoxycarbonyl) group on the γ-amino group and the methyl ester (OMe) on the carboxyl group. creative-peptides.comnih.goviris-biotech.de The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under mildly acidic conditions, often using trifluoroacetic acid (TFA). jk-sci.comchemistrysteps.com The methyl ester protects the carboxylic acid, and the hydrochloride salt (HCl) form improves the compound's stability and handling.

This orthogonal protection scheme is highly advantageous in multi-step syntheses. It allows for the selective deprotection and subsequent reaction of one functional group while the others remain protected. For example, the α-amino group can be coupled with another amino acid in peptide synthesis, and then the Boc group can be removed to allow for further modification at the γ-amino position. This level of control is essential for the systematic construction of complex peptides and other organic molecules. bapeks.comiris-biotech.de

Recent research highlights the application of this compound and similar derivatives in the synthesis of novel compounds. For instance, it is used as an intermediate in the creation of diaminobutyric acid derivatives with potential applications in drug discovery and materials science. a2bchem.com The development of catalytic asymmetric methods to produce α,γ-diaminobutyric acid derivatives with high diastereo- and enantioselectivity is an active area of research, underscoring the importance of these building blocks. acs.org

Historical Development and Evolution of Research Applications for α,γ-Diaminobutyric Acid Derivatives

The journey of α,γ-diaminobutyric acid (DABA) from its initial discovery to its current status as a valuable synthetic tool has been a gradual process. DABA was first identified in the plant Polygonatum multiflorum and later isolated from Lathyrus latifolius. acs.org Early studies focused on its natural occurrence and biological effects, including its neurotoxicity in rats due to the disruption of the urea (B33335) cycle. acs.org

The synthetic exploration of DABA derivatives began to gain traction as the field of organic synthesis, particularly peptide synthesis, advanced. The development of protecting group strategies was a pivotal moment, enabling chemists to selectively manipulate the different functional groups of DABA. acs.org The introduction of protecting groups like Boc and Fmoc revolutionized the synthesis of peptides and other complex molecules containing DABA. p3bio.comanaspec.com

Initially, the synthesis of DABA derivatives was often challenging, with low yields and harsh reaction conditions. google.com However, the development of more efficient and milder synthetic methods has made these compounds more accessible for research. For example, methods have been developed to synthesize 2,4-diaminobutyric acid derivatives from starting materials like homoserine. google.compatsnap.com

Over time, the applications of α,γ-diaminobutyric acid derivatives have expanded significantly. They are no longer just subjects of toxicological studies but are now recognized as important components in the design of new therapeutic agents and functional materials. ugent.be Their incorporation into peptides can lead to compounds with enhanced stability and novel biological activities. acs.org The ongoing research into the stereoselective synthesis of DABA derivatives continues to open up new avenues for their application in various scientific disciplines. acs.orgacs.orgacs.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETISTBVDHNRBD-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H D Dab Boc Ome Hcl and Its Stereoisomers

Strategies for Asymmetric Synthesis of H-D-Dab(Boc)-Ome HCl

The stereoselective synthesis of β-amino acids and their derivatives, such as this compound, is a significant area of research due to the prevalence of these motifs in biologically active molecules. tandfonline.comclockss.org Asymmetric synthesis is crucial to obtain the desired enantiomerically pure compound, which is essential for its intended biological activity.

Several key strategies have been developed for the asymmetric synthesis of related amino acid derivatives, which are applicable to this compound:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For the synthesis of 2,4-diaminobutyric acid derivatives, homoserine can be used as a chiral precursor. google.com The synthesis involves protection of the amino and carboxyl groups, followed by a Mitsunobu reaction to introduce a phthalimide (B116566) group, and subsequent deprotection steps. google.com

Asymmetric Mannich Reaction: This reaction involves the stereoselective addition of an enolate to a chiral imine. oup.com It has been successfully used to synthesize β-amino acid derivatives with high diastereoselectivity. oup.com Continuous flow synthesis has been shown to improve the reproducibility and scalability of this method. oup.com

Michael Addition Reactions: Chiral nickel(II) complexes of glycine (B1666218) Schiff bases can undergo diastereoselective Michael addition to nitroalkenes. researchgate.netoalib.com This method has been used for the asymmetric synthesis of β-substituted α,γ-diaminobutyric acid derivatives. researchgate.netacs.org

Palladium-Catalyzed Alkylation: This method allows for the stereoselective alkylation of unactivated methylene (B1212753) C(sp³)–H bonds. acs.org It provides a powerful tool for introducing β-substituents in amino acid derivatives. acs.org

The choice of strategy often depends on the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis.

Precursor Design and Derivatization Approaches in this compound Synthesis

The synthesis of this compound involves the careful selection and manipulation of protecting groups to ensure regioselectivity and avoid unwanted side reactions. The key functional groups to be protected are the α-amino group, the γ-amino group, and the carboxylic acid.

Amino Group Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. organic-chemistry.org The formation of Boc-protected amines is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Other protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) are also common in peptide synthesis, offering an orthogonal protection strategy as they are base-labile. organic-chemistry.orgjpt.com

Carboxyl Group Protection: The carboxylic acid is typically protected as a methyl ester (OMe) to prevent its participation in coupling reactions. mdpi.com Esterification can be achieved through various methods, including Fischer-Speier esterification using methanol (B129727) and an acid catalyst. researchgate.net

Derivatization: The starting material for the synthesis of this compound is often a precursor that is subsequently modified. A common route involves starting with a suitable precursor like D-homoserine, where the hydroxyl group is converted to an amino group. google.com

A general synthetic pathway can be envisioned as follows:

Protection of the α-amino group of a suitable precursor.

Esterification of the carboxylic acid.

Introduction or modification of the side chain to create the γ-amino functionality.

Protection of the γ-amino group with a Boc group.

Selective deprotection of the α-amino group to yield the final hydrochloride salt.

Optimization of Reaction Conditions for Research-Scale Production of this compound

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions. creative-peptides.comacs.org Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. creative-peptides.com For instance, in the asymmetric Mannich reaction, toluene (B28343) was found to give better yield and diastereoselectivity compared to THF or diethyl ether. oup.com

Temperature: Temperature control is critical to prevent side reactions such as racemization. creative-peptides.com Many steps in amino acid synthesis are performed at low temperatures (e.g., 0 °C or -78 °C) to enhance selectivity. oup.com

Reagents and Catalysts: The choice and concentration of coupling reagents, bases, and catalysts are vital. jpt.comcreative-peptides.com For example, in peptide coupling, reagents like HATU or HCTU can improve efficiency. creative-peptides.com In the synthesis of 2,4-diaminobutyric acid derivatives from homoserine, the molar ratio of reagents like di-tert-butyl dicarbonate and LiOH is carefully controlled. google.com

Reaction Time: Monitoring the reaction progress and optimizing the reaction time helps to ensure complete conversion and prevent the formation of degradation products. creative-peptides.com

Table 1: Example of Reaction Condition Optimization for a Generic Peptide Coupling Step

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Coupling Reagent | DCC | HATU | T3P | HATU provided the highest yield and lowest racemization. jpt.comcreative-peptides.com |

| Solvent | DMF | DCM | THF | DMF was found to be the most suitable solvent for this particular reaction. creative-peptides.com |

| Temperature | Room Temp | 0 °C | 40 °C | Performing the reaction at 0°C minimized side product formation. chemistryviews.org |

| Base | Triethylamine (B128534) | DIPEA | N-Methylmorpholine | DIPEA offered the best balance of reactivity and low racemization. |

Purification and Isolation Techniques for Synthetic this compound

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. gyrosproteintechnologies.com The final product is typically isolated as a hydrochloride salt. creative-peptides.comiris-biotech.de

Common purification techniques include:

Extraction: Liquid-liquid extraction is frequently used to separate the product from water-soluble or organic-soluble impurities. mdpi.compublish.csiro.au Acidic and basic washes can be employed to remove specific types of impurities. publish.csiro.au

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals. publish.csiro.au

Chromatography: Column chromatography on silica (B1680970) gel is a widely used method for separating compounds with different polarities. researchgate.net The choice of eluent is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reversed-phase HPLC (RP-HPLC) is often employed. gyrosproteintechnologies.com This technique separates compounds based on their hydrophobicity.

The final isolated product, this compound, is typically a solid that is stored at low temperatures (2-8°C) to ensure its stability. iris-biotech.deiris-biotech.de

Advanced Applications in Peptide and Peptidomimetic Chemistry

Incorporation of H-D-Dab(Boc)-Ome HCl into Linear Peptide Sequences

The assembly of linear peptides is the foundation of peptide chemistry. The incorporation of D-Dab residues can significantly influence the resulting peptide's secondary structure and, crucially, its resistance to enzymatic degradation, as proteases primarily recognize L-amino acids. nih.govresearchgate.netnih.gov The choice between solution-phase and solid-phase synthesis depends on the desired peptide length, scale, and specific sequence.

Solution-phase peptide synthesis (SPPS), though often more labor-intensive than solid-phase methods for long sequences, is highly suitable for the large-scale production of shorter peptides and for fragment condensation strategies. dokumen.pubgoogle.com The incorporation of this compound involves a standard peptide coupling reaction.

The process begins with the activation of the carboxylic acid of an N-terminally protected amino acid (or peptide segment). This activated species is then reacted with the free alpha-amino group of this compound. A base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt and facilitate the coupling. dokumen.pub The Boc protecting group on the D-Dab side chain is stable to these coupling conditions. For subsequent chain elongation, the methyl ester (OMe) at the C-terminus must be hydrolyzed (saponified) to a free carboxylic acid, which can then be activated for the next coupling step.

A representative coupling reaction is shown below:

Step 1: Activation. An N-protected amino acid (e.g., Boc-Ala-OH) is activated using a coupling reagent cocktail.

Step 2: Coupling. The activated amino acid is added to a solution of this compound and a base.

Step 3: Work-up & Purification. The resulting dipeptide is purified from byproducts.

Step 4: C-terminal Deprotection. The methyl ester is removed to allow for further chain extension.

| Reagent Type | Examples | Purpose in Synthesis |

| Coupling Reagents | HATU, HBTU, TBTU, DIC | Facilitate amide bond formation by activating the carboxyl group. dokumen.pub |

| Additives | HOBt, HOAt | Suppress side reactions and reduce racemization during coupling. dokumen.pub |

| Bases | DIPEA, N-Methylmorpholine | Neutralize amine salts and provide the basic environment needed for coupling. dokumen.pub |

| Solvents | DMF, DCM, NMP | Solubilize reactants and provide the reaction medium. |

Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides in a laboratory setting. issuu.com It involves building the peptide chain step-by-step on an insoluble polymer resin support. For incorporating a D-Dab residue using the popular Fmoc/tBu strategy, the Nα-Fmoc protected derivative, Fmoc-D-Dab(Boc)-OH, is typically used. nih.govmdpi.com

The synthesis follows a cyclical process:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine (B6355638) in DMF. mdpi.com

Washing: The resin is thoroughly washed to remove the piperidine and byproducts.

Coupling: The next amino acid, Fmoc-D-Dab(Boc)-OH, is pre-activated with coupling reagents and added to the resin to form a new peptide bond.

Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated until the desired sequence is assembled. The Boc group on the D-Dab side chain is orthogonal to the acid-labile resin linker and other side-chain protecting groups (like tBu), meaning it remains intact during the Fmoc-based synthesis. It is removed during the final cleavage step when the peptide is released from the resin using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). peptide.com

| Protecting Group | Chemical Name | Cleavage Condition | Role in Synthesis |

| Fmoc | 9-Fluorenylmethoxycarbonyl | 20% Piperidine in DMF | Temporary protection of the α-amino group. issuu.com |

| Boc | tert-Butyloxycarbonyl | Strong acid (e.g., TFA) | "Permanent" protection of the Dab γ-amino side chain. peptide.com |

| tBu | tert-Butyl | Strong acid (e.g., TFA) | "Permanent" protection for side chains of Asp, Glu, Ser, Thr, Tyr. nih.gov |

| Trt | Trityl | Mild acid / Strong acid | "Permanent" protection for side chains of Asn, Gln, His. nih.gov |

Utilization of this compound in Constrained Peptide and Cyclic Scaffold Construction

Peptide cyclization is a powerful strategy to impose conformational constraints, which can lead to increased receptor affinity, selectivity, and metabolic stability. acs.org The diaminobutyric acid residue is particularly useful for forming side-chain-to-side-chain lactam bridges. peptide.comsb-peptide.com This typically involves creating an amide bond between the γ-amino group of a Dab residue and the side-chain carboxyl group of an acidic amino acid, such as aspartic acid (Asp) or glutamic acid (Glu). acs.org

The synthesis of such a cyclic peptide on a solid support requires an orthogonal protection strategy. For example, the side chain of D-Dab might be protected with an Alloc (allyloxycarbonyl) group, and the side chain of Asp with an allyl ester. After assembling the linear peptide, these two groups can be selectively removed using a palladium catalyst, without affecting the other acid-labile protecting groups (like Boc and tBu) or the resin linkage. acs.org The now-free side-chain amine and carboxylic acid can be coupled on-resin using standard coupling reagents, forming the desired lactam bridge. The ring size of the cyclic structure, which is critical for its final three-dimensional shape, can be precisely controlled by the choice of amino acids (e.g., Dap, Dab, Orn, or Lys paired with Asp or Glu) and their spacing in the peptide sequence. sb-peptide.comrsc.org

| Amino Acid Pair | Resulting Lactam Ring Size (atoms) | Significance |

| Asp + Dap | 19 (for i, i+4 spacing) | Smaller ring, highly constrained. |

| Asp + Dab | 20 (for i, i+4 spacing) | Common choice for stabilizing helical structures. acs.org |

| Glu + Dab | 21 (for i, i+4 spacing) | Increases ring size and flexibility. |

| Asp + Lys | 22 (for i, i+4 spacing) | Standard lactam bridge, widely used. rsc.org |

Role in the Synthesis of Chemically Modified Peptides and Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. This compound is a key component in the synthesis of such advanced compounds.

One of the most powerful applications of incorporating a Dab residue is the ability to perform site-specific chemical modifications. After the peptide is synthesized, the Boc group on the Dab side chain can be removed to unmask the γ-amino group. This primary amine serves as a chemical handle for attaching a wide variety of functional moieties. peptide.com

To achieve this selectively, an orthogonal protecting group like ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) can be used on the Dab side chain instead of Boc. The ivDde group is stable to both the basic conditions of Fmoc removal and the acidic conditions of Boc removal, but it can be cleaved specifically with a dilute solution of hydrazine. sigmaaldrich.com This allows the chemist to deprotect and modify the Dab side chain at any point in the synthesis, even while the peptide remains attached to the solid support.

Examples of Site-Specific Functionalization:

Branched Peptides: A second peptide chain can be synthesized off the Dab side chain to create branched or "dendrimeric" peptides. nih.gov

Fluorescent Labeling: Fluorophores can be attached for use in imaging or binding assays.

Biotinylation: Biotin can be conjugated for use in affinity purification or detection systems.

Drug Conjugation: Small molecule drugs or toxins can be linked to the peptide for targeted delivery.

The use of this compound is a cornerstone of designing peptidomimetics for two primary reasons: its D-configuration and its non-standard side chain.

Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are chiral enzymes evolved to recognize L-amino acids. This greatly increases the in vivo half-life of peptide-based therapeutics. nih.govnih.gov

Reactivity and Compatibility of this compound with Diverse Peptide Coupling Reagents

In the realm of peptide and peptidomimetic chemistry, the selection of an appropriate coupling reagent is paramount to the success of peptide chain elongation. The reactivity of the N-terminal amine and the potential for side reactions are critical factors that influence this choice. The compound this compound, chemically known as methyl (2R)-2-amino-4-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride, presents a unique set of characteristics that dictate its compatibility with various classes of coupling reagents. interchim.fr As a hydrochloride salt of an amino acid methyl ester, its α-amino group must be neutralized in situ to become a competent nucleophile for amide bond formation. The presence of the Boc-protected γ-amino group on the diaminobutyric acid (Dab) side chain also requires consideration to prevent undesired side reactions.

The utility of this compound is primarily in solution-phase peptide synthesis, where it serves as the amine component (the C-terminal residue of a growing peptide chain is activated and then reacted with the N-terminal amine of the incoming amino acid). The choice of coupling reagent directly impacts the efficiency of the amide bond formation, the degree of potential racemization at the chiral center, and the formation of byproducts. The main classes of coupling reagents used in modern peptide synthesis are carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Compatibility with Carbodiimide-Based Reagents

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl), are classic and widely used coupling agents. peptide.com They activate a carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine component. To suppress racemization and improve efficiency, carbodiimide (B86325) reactions are almost always performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or, more recently, ethyl (hydroxyimino)cyanoacetate (Oxyma Pure). universite-paris-saclay.frorgsyn.org

For the coupling of this compound, EDC-HCl is generally preferred over DCC in solution-phase synthesis because its urea (B33335) byproduct is water-soluble, facilitating purification. peptide.com The reaction requires a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA), to neutralize the hydrochloride salt and liberate the free α-amino group for the coupling reaction. universite-paris-saclay.fr

General Reaction Protocol using EDC/HOBt: A typical procedure involves dissolving the N-protected amino acid (the carboxyl component) and HOBt in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). EDC-HCl is then added, followed by this compound and a stoichiometric amount of base. commonorganicchemistry.com The reaction is typically stirred at 0°C initially and then allowed to warm to room temperature.

| Component | Typical Stoichiometry (relative to amine) | Purpose |

| N-Protected Amino Acid | 1.0 - 1.2 equivalents | Carboxyl component for amide bond formation |

| This compound | 1.0 equivalent | Amine component for amide bond formation |

| EDC-HCl | 1.1 - 1.5 equivalents | Carbodiimide coupling agent |

| HOBt or Oxyma Pure | 1.1 - 1.5 equivalents | Racemization suppressant and efficiency enhancer |

| DIEA or TEA | 1.0 - 2.5 equivalents | Neutralizes HCl salt and facilitates coupling |

| Solvent | - | DMF, DCM |

This table presents a generalized protocol for EDC/HOBt coupling in solution-phase synthesis. Actual conditions may vary based on the specific amino acids being coupled.

The Boc protecting group on the Dab side chain is stable under these standard carbodiimide coupling conditions. peptide.com However, the basicity of the γ-amino group, even when protected, is a factor to consider, although the Boc group significantly reduces its nucleophilicity.

Compatibility with Phosphonium and Aminium/Uronium Salt Reagents

Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) (PyBOP), and aminium/uronium salts, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are generally more efficient and faster-acting than carbodiimides. nih.govglpbio.comglpbio.com These reagents convert the carboxylic acid into a more stable and reactive activated ester (e.g., OBt or OAt esters), leading to higher coupling yields and lower racemization. nih.gov

HATU, in particular, is recognized for its high efficiency, especially in sterically hindered couplings, due to the formation of a highly reactive OAt active ester. glpbio.comdokumen.pub The coupling reactions with these "onium" salts also require the presence of a base like DIEA to neutralize the this compound and to facilitate the activation of the carboxyl component. dokumen.pub

General Reaction Protocol using HATU: In a typical solution-phase coupling, the N-protected amino acid is pre-activated with HATU and a base (like DIEA) for a few minutes before the addition of this compound. dokumen.pub An additional equivalent of base is often added with the amine component to maintain a basic pH.

| Component | Typical Stoichiometry (relative to amine) | Purpose |

| N-Protected Amino Acid | 1.0 - 1.2 equivalents | Carboxyl component |

| This compound | 1.0 equivalent | Amine component |

| HATU or PyBOP | 1.0 - 1.2 equivalents | Coupling agent |

| DIEA | 2.0 - 3.0 equivalents | Base for neutralization and activation |

| Solvent | - | DMF, NMP |

This table illustrates a general protocol for HATU-mediated coupling. The exact stoichiometry and reaction times can vary.

A key advantage of phosphonium reagents like PyBOP is that they are less likely to cause side reactions at the N-terminus of the amine component compared to some uronium reagents. glpbio.com While the Boc group on the Dab side chain is robust under these conditions, the use of excess uronium reagent should be managed carefully to avoid potential side reactions. researchgate.net

Research Findings and Potential Side Reactions

While direct comparative studies on the coupling efficiency of various reagents with this compound are not extensively documented in publicly available literature, the reactivity can be inferred from protocols for analogous compounds, such as other amino acid methyl esters or Boc-protected diamino acids. dokumen.pubgoogle.com The primary challenge in coupling this compound is ensuring complete neutralization of the hydrochloride salt to allow the α-amino group to act as an effective nucleophile.

Potential side reactions, although generally minimal with modern coupling reagents, are a consideration.

Racemization: The D-configuration of the α-carbon is generally stable, but harsh conditions or prolonged reaction times, especially with highly activating reagents, could pose a risk. The use of additives like HOBt or HOAt significantly mitigates this risk. peptide.comuniversite-paris-saclay.fr

Side-chain reactions: The Boc-protected γ-amino group is generally unreactive under standard coupling conditions. However, in the context of Fmoc-SPPS, it has been noted that a free γ-amino function of a Dab residue can be basic enough to cause premature removal of an Fmoc group on another residue. researchgate.net While this compound has a protected γ-amino group and is used in a different synthetic strategy, this highlights the inherent reactivity of the side chain, which is effectively masked by the Boc group.

Diketopiperazine formation: When coupling the third amino acid to a dipeptide ester, there is a risk of intramolecular cyclization to form a diketopiperazine. Since this compound is often used to start a peptide chain, this is a consideration for the subsequent coupling step. The choice of coupling reagent and careful control of reaction conditions can minimize this side reaction.

H D Dab Boc Ome Hcl As a Chiral Auxiliary and Synthetic Intermediate

Employment of H-D-Dab(Boc)-Ome HCl in Asymmetric Organic Transformations Beyond Peptide Synthesis

While derivatives of diaminobutyric acid are integral components of many peptide-based pharmaceuticals and natural products, the utility of this compound extends into the broader realm of asymmetric organic transformations. The inherent chirality of the D-diaminobutyric acid backbone can be harnessed to influence the stereochemical outcome of reactions at a prochiral center. Although specific, documented examples of this compound acting as a cleavable chiral auxiliary in classic asymmetric reactions like aldol (B89426) or Diels-Alder reactions are not extensively reported in readily available literature, the principles of asymmetric induction using chiral amino acid derivatives are well-established.

The primary amine and the methyl ester functionalities of this compound can be envisioned to participate in the formation of chiral templates. For instance, the α-amino group could be transformed into a chiral imine, which could then direct the stereoselective addition of nucleophiles. The stereocenter at the α-carbon would effectively shield one face of the imine, leading to a diastereoselective bond formation. Subsequent cleavage of the auxiliary would yield an enantioenriched product.

The potential applications of chiral auxiliaries derived from amino acids are vast and include:

Asymmetric Alkylation: Formation of a chiral enolate derived from an N-acylated this compound could direct the approach of an electrophile from a specific face, leading to the synthesis of α-substituted carboxylic acid derivatives with high enantiomeric excess.

Asymmetric Michael Additions: Chiral imines or enamines formed from this compound could be employed to control the conjugate addition to α,β-unsaturated systems, a key C-C bond-forming reaction.

Asymmetric Aldol and Mannich Reactions: The formation of chiral enolates or enamines can also be applied to direct the stereochemical course of aldol and Mannich reactions, leading to the synthesis of enantioenriched β-hydroxy and β-amino carbonyl compounds, respectively.

While the direct application of this compound as a chiral auxiliary in these transformations is an area ripe for further exploration, the foundational principles of asymmetric synthesis strongly support its potential in these roles.

Derivatization Strategies for this compound to Generate Novel Chiral Scaffolds

The bifunctional nature of this compound, possessing two distinct amino groups with orthogonal protection and a methyl ester, makes it an ideal starting material for the synthesis of novel chiral scaffolds. These scaffolds can serve as ligands for asymmetric catalysis, chiral stationary phases for chromatography, or as core structures for the development of new bioactive molecules.

Table 1: Potential Derivatization Strategies for this compound

| Functional Group | Derivatization Reaction | Potential Chiral Scaffold | Application |

| α-Amino Group | Acylation with functionalized carboxylic acids | Chiral amides, phosphinamides | Ligands for transition metal catalysis |

| Reductive amination with aldehydes/ketones | Chiral secondary amines | Organocatalysts, Ligands | |

| Formation of N-heterocycles (e.g., pyrrolidines) | Chiral pyrrolidine (B122466) derivatives | Organocatalysts, Bioactive molecules | |

| γ-Amino Group (after Boc deprotection) | Acylation, Sulfonylation | Chiral diamides, disulfonamides | Ligands, Molecular probes |

| Alkylation | Chiral polyamines | Metal chelators, Catalysts | |

| Methyl Ester | Reduction to alcohol | Chiral amino alcohols | Chiral auxiliaries, Ligands |

| Amidation with amines | Chiral amino amides | Peptide mimetics, Bioactive molecules | |

| Conversion to other functional groups | Chiral ketones, nitriles | Synthetic intermediates |

One promising strategy involves the derivatization of the α-amino group to introduce a phosphine (B1218219) moiety, leading to the formation of chiral P,N-ligands. These ligands are highly sought after in asymmetric catalysis, particularly for reactions such as hydrogenation, allylic alkylation, and cross-coupling reactions. The stereocenter of the diaminobutyric acid backbone can effectively control the conformation of the resulting metal complex, thereby inducing high levels of enantioselectivity in the catalytic transformation.

Furthermore, cyclization reactions involving both the α- and γ-amino groups (after deprotection) can lead to the formation of chiral nitrogen-containing heterocycles, such as chiral piperidones or diazepanes. These cyclic scaffolds are prevalent in many natural products and pharmaceuticals and can serve as valuable building blocks for drug discovery.

Precursor Role in the Total Synthesis of Complex Natural Products and their Analogues

Non-proteinogenic amino acids, such as D-diaminobutyric acid, are key components of numerous biologically active natural products, including antibiotics and siderophores. This compound, as a protected and activated form of D-diaminobutyric acid, is a valuable precursor for the total synthesis of these complex molecules.

While a direct and specific example of this compound being used in a published total synthesis of a major natural product is not readily apparent in the surveyed literature, its potential is clear. For instance, the antibiotic (+)-negamycin contains a diaminobutyric acid moiety. The total synthesis of such molecules often relies on the stereoselective introduction of this fragment. Having a pre-functionalized and protected building block like this compound can significantly streamline the synthetic route by obviating the need for de novo synthesis and protection of the diaminobutyric acid core.

The general strategy would involve the coupling of this compound with other fragments of the target natural product, followed by further functional group manipulations and cyclization if necessary. The orthogonal Boc and methyl ester protecting groups allow for selective deprotection and reaction at different stages of the synthesis, providing the necessary flexibility for complex molecule assembly.

Protection and Deprotection Strategies in H D Dab Boc Ome Hcl Mediated Synthesis

Methyl Ester Cleavage and Subsequent Chemical Transformations of the Carboxyl Group

The carboxyl group of H-D-Dab(Boc)-Ome HCl is protected as a methyl ester (-Ome). This protection serves to prevent the carboxylate anion from participating in undesirable side reactions during synthesis and improves the solubility of the compound in organic solvents. thieme-connect.de The cleavage of this ester is a necessary step to either reveal the C-terminal carboxylic acid for further reactions or for the final deprotection of a synthesized peptide.

A common method for methyl ester cleavage is saponification, which involves hydrolysis under basic conditions. sci-hub.se Reagents such as sodium hydroxide (B78521) (NaOH) in a solvent like methanol (B129727) (MeOH) can be used. sci-hub.se Lithium iodide (LiI) has also been reported as an effective reagent for the mild and selective deprotection of methyl esters, offering an alternative to standard saponification. researchgate.net These conditions are generally compatible with the acid-labile Boc protecting group on the side chain, allowing for selective deprotection of the C-terminus. researchgate.netnih.gov

| Reagent/Condition | Description | Compatibility with Boc Group |

| NaOH / MeOH | Standard saponification conditions for ester hydrolysis. sci-hub.se | Compatible; basic conditions do not cleave the acid-labile Boc group. |

| LiI | A mild nucleophilic agent for demethylation. researchgate.net | Compatible; offers high selectivity for methyl ester cleavage. |

| Bis(tributyltin) oxide | A non-acidolytic and non-nucleophilic method for cleaving primary alkyl esters. thieme-connect.de | Compatible. |

Once the methyl ester is cleaved to yield the free carboxylic acid, this functional group becomes available for a range of chemical transformations. The most significant of these in peptide chemistry is the formation of an amide bond through coupling with the amino group of another amino acid or peptide. sgsac.edu.inbritannica.com Other possible transformations include the reduction of the carboxylic acid to a primary alcohol or its re-esterification with a different alcohol. sgsac.edu.inuobaghdad.edu.iq

Differential Protection and Selective Functionalization of Amines within this compound

The parent amino acid, D-diaminobutyric acid, possesses two distinct amino groups: the α-amino group and the γ-amino group. mdpi.com To achieve regioselective modification, these two groups must be distinguished through a strategy known as differential protection.

In this compound, this differential protection is already established. The α-amino group is unprotected (present as a hydrochloride salt), while the γ-amino group is protected by the Boc group. nih.govcreative-peptides.com This arrangement makes the compound an ideal starting material for selective functionalization at the N-terminus.

Selective Functionalization of the α-Amine: The free α-amino group is readily available for acylation, most commonly through peptide bond formation with the activated carboxyl group of an N-protected amino acid. This allows for the incorporation of the D-Dab(Boc) residue into a growing peptide chain.

Selective Functionalization of the γ-Amine: To functionalize the γ-amino group, the Boc protecting group must first be removed. This is achieved under acidic conditions (e.g., TFA), which would typically be performed after the α-amino group has been incorporated into a peptide chain or protected with an acid-stable group. iris-biotech.deorganic-chemistry.org Once the Boc group is cleaved, the newly liberated γ-amino group can be selectively modified. This enables the synthesis of complex peptide architectures, such as:

Side-chain acylation or alkylation: Introducing novel functionalities.

Peptide branching: Initiating a new peptide chain from the side chain.

Lactamization: Forming a cyclic peptide through an intramolecular amide bond with a deprotected C-terminal carboxyl group.

The use of other orthogonal protecting groups on the γ-amino group, such as Alloc or Z, in related Dab derivatives further expands the synthetic possibilities, allowing for multi-layered control over the functionalization sequence. iris-biotech.devulcanchem.com

| Protection Scheme | α-Amine Protection | γ-Amine Protection | Selective α-Amine Deprotection | Selective γ-Amine Deprotection |

| Fmoc/Boc | Fmoc | Boc | Base (Piperidine) highfine.com | Acid (TFA) iris-biotech.de |

| Boc/Z | Boc | Z | Acid (TFA) vulcanchem.com | Hydrogenolysis vulcanchem.com |

| Fmoc/Alloc | Fmoc | Alloc | Base (Piperidine) iris-biotech.de | Pd(0) Catalysis iris-biotech.de |

Analytical Methodologies for Research Purity and Structural Characterization of H D Dab Boc Ome Hcl

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatographic methods are fundamental in determining the purity of H-D-Dab(Boc)-Ome HCl and for its isolation. High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the chemical purity of protected amino acids. phenomenex.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase. gyrosproteintechnologies.com The purity is determined by analyzing the resulting chromatogram for the presence of extraneous peaks, which would indicate impurities. gyrosproteintechnologies.com For preparative purposes, HPLC can be scaled up to isolate the desired compound from unreacted starting materials or byproducts. frontiersin.org

Thin-layer chromatography (TLC) also serves as a rapid and convenient method for monitoring the progress of reactions and for preliminary purity assessment, although it is generally less quantitative than HPLC.

Table 1: Typical HPLC Parameters for Purity Analysis of Protected Amino Acids

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) phenomenex.comfrontiersin.org |

| Flow Rate | Typically 0.5-1.5 mL/min for analytical scale frontiersin.orgnih.gov |

| Detection | UV absorbance, often at wavelengths around 210-220 nm for peptide bonds, or higher if a chromophore is present gyrosproteintechnologies.com |

| Temperature | Ambient or controlled (e.g., 20-40°C) frontiersin.orgnih.gov |

Spectroscopic Approaches for Elucidation of this compound Structure in Research

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the detailed structure of this compound. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework. nih.gov

¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. Key signals would include those for the methyl ester (OMe), the tert-butoxycarbonyl (Boc) group, and the protons on the diaminobutyric acid backbone.

¹³C NMR reveals the number of different types of carbon atoms in the molecule. nih.gov Each unique carbon atom gives a distinct signal, confirming the presence of the carbonyl groups (ester and carbamate), the quaternary carbon of the Boc group, the methyl carbons, and the carbons of the Dab backbone.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further solidifying the structural assignment.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Boc (9H, singlet) | ~1.4 |

| Methylene (B1212753) (CH₂) adjacent to NH(Boc) | ~3.2 |

| Methylene (CH₂) adjacent to chiral center | ~2.0 |

| Chiral (α) proton (CH) | ~4.0 |

| Methyl ester (3H, singlet) | ~3.7 |

| Amine (NH₂) | Variable, broad |

| Amide (NH) | Variable, broad |

Note: Predicted values can vary based on solvent and concentration.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. gyrosproteintechnologies.com Electrospray ionization (ESI) is a common soft ionization technique used for such molecules, which allows for the detection of the protonated molecular ion [M+H]⁺. niscpr.res.in High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition of the molecule. acs.org

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic losses would include the Boc group (a loss of 100 Da) and the methyl ester group. acs.orgosti.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| Molecular Formula | C₁₀H₂₀N₂O₄ nih.gov |

| Molecular Weight | 232.28 g/mol nih.gov |

| [M+H]⁺ (protonated molecule) | ~233.15 |

| [M-Boc+H]⁺ | ~133.09 |

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in this compound. ru.nl The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of the bonds within the molecule.

Key characteristic absorption bands for this compound would include:

N-H stretching from the primary amine and the carbamate (B1207046), typically in the region of 3300-3500 cm⁻¹.

C-H stretching from the aliphatic and methyl groups, usually found just below 3000 cm⁻¹.

C=O stretching from the ester and the carbamate (Boc group), which are strong absorptions typically seen around 1740 cm⁻¹ and 1690 cm⁻¹, respectively.

N-H bending and C-N stretching vibrations provide further confirmation of the amine and amide-like functionalities.

Chiral Analytical Methods for Enantiomeric Purity Determination of this compound

Ensuring the enantiomeric purity of this compound is critical, especially when it is used as a building block in the synthesis of stereospecific molecules like peptides. phenomenex.com The presence of the undesired L-enantiomer can lead to the formation of diastereomeric impurities in the final product.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for determining enantiomeric purity. phenomenex.comcat-online.com This technique utilizes a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. nih.gov The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Polysaccharide-based CSPs are often effective for the separation of N-protected amino acids. phenomenex.com

Alternatively, a pre-column derivatization can be performed using a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.netoup.com

Gas Chromatography (GC) on a chiral column can also be employed for enantiomeric purity analysis, often after derivatization to increase the volatility of the amino acid derivative. cat-online.comnih.gov

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram. For research-grade compounds, an enantiomeric purity of >99% is often required. phenomenex.com

Table 4: Common Chiral Analytical Techniques for Amino Acid Derivatives

| Technique | Principle |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. cat-online.com |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. cat-online.com |

| HPLC with Chiral Derivatization | Formation of diastereomers with a chiral reagent, followed by separation on an achiral column. researchgate.net |

Future Research Directions and Emerging Applications of H D Dab Boc Ome Hcl

Innovations in Stereoselective Synthesis Methodologies for H-D-Dab(Boc)-Ome HCl

The precise stereochemical control required for the synthesis of chiral α-amino acids like this compound is a significant area of ongoing research. Innovations are moving beyond classical methods toward more efficient and highly selective catalytic processes.

Future methodologies are expected to focus on enantioselective C-H functionalization. For instance, Pd(II)-catalyzed enantioselective C–H arylation, which has been successfully applied to other N-protected amino acids, presents a promising route. rsc.org This approach could enable the direct and stereocontrolled introduction of various substituents, expanding the diversity of available diaminobutyric acid derivatives from a common precursor. rsc.org Another emerging area is the use of photoredox catalysis. Chemo- and diastereoselective 1,4-conjugate additions of radical carbon nucleophiles to chiral dehydroalanine (B155165) derivatives, facilitated by metal-free photocatalysts, offer a powerful method for creating carbon-β-substituted unnatural α-amino acids with high enantiomeric purity. acs.org Applying such photoredox strategies could provide novel, mild, and efficient pathways to this compound and its analogues.

Expanded Role of this compound in Advanced Material Science Precursor Development

The bifunctional nature of 2,4-diaminobutyric acid (DABA) derivatives makes them valuable precursors in material science, particularly for developing biocompatible and functional polymers. An exemplary application is the synthesis of functionalized copolymers for targeted drug delivery. acs.org

Researchers have reported a folic acid (FA) conjugated poly(styrene-alt-maleic anhydride) (SMA) copolymer that utilizes DABA as a biological linker (FA–DABA–SMA). acs.org This nanocopolymer demonstrates pH-dependent self-assembly and can effectively carry hydrophobic chemotherapeutic agents. acs.org The DABA component is crucial, providing a stable and biocompatible linkage point. Future research will likely expand on this concept, using this compound as a starting point to create a wider range of stimuli-responsive and targeted nanomaterials for applications in diagnostics, therapeutics, and regenerative medicine. The ability to precisely control the stereochemistry and orthogonally protected functional groups of the DABA precursor is key to engineering the final properties of these advanced materials.

Integration of this compound into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of peptides and other oligomers for drug discovery and chemical biology has driven the development of automated and high-throughput synthesis platforms. thermofisher.comnih.gov Boc-protected amino acids like this compound are well-suited for integration into these systems, particularly in solid-phase peptide synthesis (SPPS). thermofisher.comiris-biotech.denih.gov

Automated peptide synthesizers enable the rapid and efficient creation of peptide libraries that can be screened for various biological activities. nih.gov The Boc protection strategy, while requiring acidic conditions for deprotection, is a robust and established method compatible with many automated systems. thermofisher.com The use of this compound as a building block allows for the site-specific incorporation of a residue with a latent functional handle (the side-chain amine), which can be deprotected and modified at a later stage. This facilitates the high-throughput synthesis of complex peptides, peptidomimetics, and other sequence-defined polymers with unique structural and functional properties. rsc.orgnih.gov Future work will focus on optimizing coupling conditions and deprotection protocols for unnatural amino acids like this compound within fully automated workflows to accelerate the discovery of new bioactive molecules. iris-biotech.de

Computational Chemistry Approaches for Understanding Reactivity and Conformational Dynamics of this compound

Computational chemistry provides invaluable insights into the molecular properties that govern the behavior of complex molecules. For peptides and peptidomimetics containing this compound, theoretical methods are crucial for understanding conformational preferences, reactivity, and interactions with biological targets. mdpi.compacific.edu

Quantum chemical techniques, such as Density Functional Theory (DFT), are employed to elucidate the three-dimensional structures, thermochemical values, and spectroscopic properties of these molecules. pacific.edu Studies on peptides containing 2,4-diaminobutyric acid have used computational analysis to explore how sequence and side-chain length affect basicity and gas-phase conformation. pacific.edu For Boc-protected amino acids, computational models can predict the influence of the bulky protecting group on peptide secondary structures, such as the formation of helices or turns. mdpi.comacs.org This predictive power is essential for the rational design of peptidomimetics with constrained conformations that can mimic natural secondary structures and exhibit enhanced biological activity and stability. mdpi.com

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 101.65 Ų | chemscene.com |

| LogP | 0.3131 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Hydrogen Bond Donors | 3 | chemscene.com |

| Rotatable Bonds | 4 | chemscene.com |

Novel Functionalization and Bioconjugation Strategies Utilizing this compound

The side-chain amine of the diaminobutyric acid residue, once deprotected, serves as a versatile handle for a wide array of functionalization and bioconjugation reactions. chemimpex.comethz.ch This capability is central to the development of sophisticated molecular probes, targeted therapeutics, and functionalized biomaterials.

A key emerging strategy involves modifying the side chain with bioorthogonal functional groups. For example, converting the amine to an azide (B81097) enables highly efficient and specific "click chemistry" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). iris-biotech.dechemimpex.com This allows for the precise attachment of the DABA-containing peptide to other biomolecules, surfaces, or imaging agents under mild, physiological conditions. chemimpex.com Such bioconjugation techniques are instrumental in creating targeted drug delivery systems, where a cytotoxic agent is linked to a peptide that recognizes cancer cells. acs.orgchemimpex.com Future research will explore the development of novel protecting groups for the side-chain amine that can be removed under increasingly specific and orthogonal conditions, allowing for multi-step, site-selective functionalization of complex biomolecules. nih.gov The incorporation of DABA derivatives into peptides also increases resistance to proteolysis, enhancing the in vivo stability of resulting bioconjugates. researchgate.net

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | (R)-methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride |

| DABA | 2,4-diaminobutyric acid |

| Boc | tert-butoxycarbonyl |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| FA | Folic acid |

| SMA | poly(styrene-alt-maleic anhydride) |

| TFA | Trifluoroacetic acid |

| DFT | Density Functional Theory |

| Cbz | Carboxybenzyl |

| Dha | Dehydroalanine |

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of H-D-Dab(Boc)-OMe HCl in peptide synthesis?

- Methodological Answer : The Boc (tert-butoxycarbonyl) protection group in this compound requires precise deprotection conditions. Gaseous HCl or trifluoroacetic acid (TFA) are commonly used, but gaseous HCl may lack stoichiometric control, leading to incomplete reactions or side products . For reproducibility, document reaction time, temperature, and acid equivalents. Use TFA in ball-milling setups to minimize waste and improve efficiency (E-factor reduction by 5x compared to solution-phase methods) . Validate purity via HPLC or LC-MS post-synthesis.

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Stability testing requires:

- Storage : 4°C in airtight, desiccated containers to prevent hydrolysis of the Boc group .

- Analytical Methods :

- HPLC : Use a C18 column with UV detection at 220 nm; compare retention times against reference standards.

- Mass Spectrometry : Confirm molecular weight (MW 268.74) and check for degradation peaks .

- Stability Indicators : Monitor pH shifts in solution or unexpected NMR signals (e.g., loss of Boc-group protons at δ 1.4 ppm) .

Q. What are the best practices for integrating this compound into solid-phase peptide synthesis (SPPS) workflows?

- Methodological Answer :

- Coupling Efficiency : Use DIC/HOBt or HATU as activators for Dab (diaminobutyric acid) incorporation .

- Deprotection : Apply 20% piperidine in DMF for Fmoc removal, ensuring Boc remains intact.

- Quality Control : Perform Kaiser tests after each coupling step to verify completeness .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound across different solvent systems?

- Methodological Answer :

- Solvent Effects : Deuterated DMSO may stabilize intramolecular hydrogen bonds, altering chemical shifts. Compare data in CDCl₃ vs. DMSO-d6 to identify solvent-dependent conformational changes .

- Dynamic Exchange : Use variable-temperature NMR to detect rotameric equilibria in the Dab side chain.

- Cross-Validation : Combine with IR spectroscopy (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) to confirm structural integrity .

Q. What strategies are effective in minimizing racemization during Dab residue incorporation using this compound?

- Methodological Answer :

- Activation Conditions : Prefer HATU over carbodiimides to reduce racemization rates.

- Temperature Control : Maintain reactions at 0–4°C to slow base-catalyzed racemization .

- Chiral Analysis : Use Marfey’s reagent to derivatize hydrolyzed samples and quantify D/L ratios via HPLC .

Q. How do impurities in this compound impact downstream peptide bioactivity, and how can they be quantified?

- Methodological Answer :

- Impurity Profiling :

| Impurity Source | Detection Method | Mitigation Strategy |

|---|---|---|

| Residual TFA | Ion chromatography | Lyophilize post-synthesis and wash with cold ether . |

| Hydrolysis byproducts | LC-MS/MS | Store at 4°C in anhydrous conditions . |

- Bioactivity Assays : Compare IC₅₀ values of peptides synthesized with high- vs. low-purity batches using cell-based assays .

Q. What computational tools can predict the reactivity of this compound in novel peptide bond formations?

- Methodological Answer :

- DFT Calculations : Model transition states for Boc deprotection or coupling steps using Gaussian or ORCA software.

- Machine Learning : Train models on existing peptide synthesis datasets to predict optimal reaction conditions (e.g., solvent, catalyst) .

- Validation : Cross-check computational predictions with experimental yields and side-product profiles .

Data Analysis and Reproducibility

Q. How should researchers design experiments to address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- DOE (Design of Experiments) : Vary HCl concentration (0.5–2.0 M) and reaction time (1–24 hrs) to identify critical parameters.

- Statistical Tools : Use ANOVA to assess significance of variables on yield/purity .

- Documentation : Follow FAIR principles—ensure metadata (e.g., CAS 3350-15-0, storage logs) is machine-readable .

Q. What protocols ensure cross-lab reproducibility when using this compound in multi-institutional studies?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Specify HPLC gradients, NMR acquisition parameters (e.g., 500 MHz, 256 scans), and moisture controls .

- Reference Materials : Distribute aliquots from a central batch to all collaborators.

- Data Sharing : Use platforms like Zenodo or Figshare to publish raw NMR/HPLC files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.